Salviaflaside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

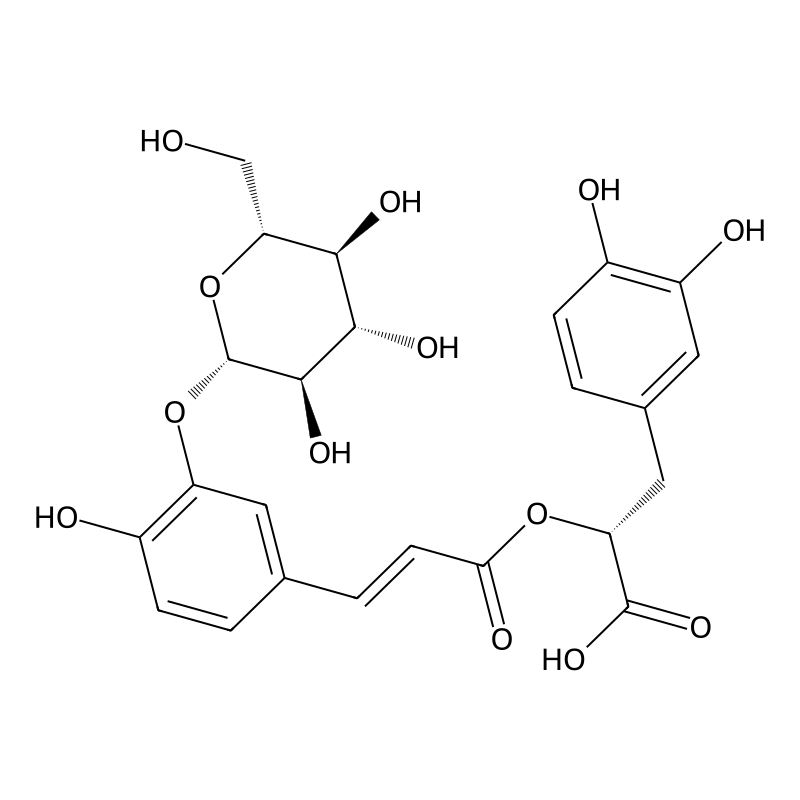

Salviaflaside is a natural compound primarily derived from the plant Salvia, particularly Salvia flava and Salvia miltiorrhiza. It belongs to the class of depsidic glycosides, characterized by its complex structure which includes a sugar moiety linked to a phenolic compound. The molecular formula of salviaflaside is C24H26O13, and it is recognized for its lipid-soluble properties, making it significant in various biological and pharmacological studies .

Source and Classification:

Salviaflaside is a naturally occurring compound belonging to the class of carotenoids, found primarily in the plant Salvia officinalis, commonly known as common sage []. It is a lipid-soluble molecule characterized by its unique chemical structure [].

Potential Biological Activities:

Research suggests that salviaflaside possesses several potential biological activities, including:

- Antioxidant properties: Studies indicate that salviaflaside exhibits antioxidant effects, potentially due to its ability to scavenge free radicals and inhibit lipid peroxidation []. This property might contribute to its potential health benefits [].

- Impact on cellular energy metabolism: Research suggests that salviaflaside might influence cellular energy metabolism by increasing mitochondrial membrane potential and reducing oxygen consumption rate in cells [].

Research Applications and Limitations:

Current scientific research on salviaflaside is primarily focused on:

- Developing methods for analysis and quantification: Researchers are establishing reliable methods to accurately measure salviaflaside in biological samples, such as plant extracts and animal plasma [, ]. This is crucial for further research exploring its potential health benefits.

- Investigating potential therapeutic effects: While preliminary studies suggest potential biological activities, further research is necessary to understand the specific mechanisms of action and potential therapeutic effects of salviaflaside in various disease models [, ].

- Hydrolysis: Salviaflaside can be hydrolyzed to release its sugar component, leading to the formation of aglycone derivatives.

- Oxidation: The phenolic structure allows salviaflaside to participate in oxidation reactions, which can enhance its antioxidant properties.

- Methylation: Salviaflaside can also form methyl esters, such as salviaflaside methyl ester, through methylation reactions that alter its solubility and biological activity .

Salviaflaside exhibits a range of biological activities:

- Antioxidant Properties: It has demonstrated significant free radical scavenging abilities, comparable to other well-known antioxidants like quercetin .

- Anti-inflammatory Effects: Research indicates that salviaflaside may inhibit inflammatory pathways, potentially reducing conditions like cerebral ischemia-reperfusion injury .

- Neuroprotective Effects: Studies have shown that salviaflaside can protect neurons from oxidative stress, suggesting its potential in treating neurodegenerative diseases .

- Sleep Improvement: Recent studies have highlighted its potential role in enhancing sleep quality, indicating a broader application in wellness and health supplements .

The synthesis of salviaflaside can be achieved through several methods:

- Extraction from Plant Sources: The most common method involves extracting salviaflaside from Salvia species using solvents like ethanol or methanol. This method often includes purification steps such as chromatography.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler phenolic compounds and employing glycosylation reactions to construct the glycoside structure.

- Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases could also be explored for synthesizing salviaflaside in a more controlled manner .

Interaction studies involving salviaflaside have revealed interesting insights:

- Synergistic Effects with Other Compounds: When combined with other polyphenols or flavonoids, salviaflaside may exhibit enhanced bioactivity, suggesting potential for synergistic formulations in supplements or functional foods.

- Metabolic Interactions: Research has indicated that salviaflaside interacts with metabolic pathways that modulate inflammation and oxidative stress responses, which could inform its use in therapeutic contexts .

Several compounds are structurally or functionally similar to salviaflaside. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Rosmarinic Acid | Phenolic Compound | Antioxidant, anti-inflammatory | Found in various herbs; widely studied |

| Salvianolic Acid B | Depsidic Glycoside | Antioxidant, neuroprotective | More potent against oxidative stress |

| Caffeic Acid | Phenolic Acid | Antioxidant | Commonly found in coffee; less complex |

| Danshensu | Phenolic Compound | Antioxidant, anti-thrombotic | Derived from Salvia miltiorrhiza |

Salviaflaside stands out due to its unique combination of lipid solubility and potent biological activities that are not as pronounced in some of these other compounds. Its specific glycosidic structure allows it to interact differently within biological systems compared to simpler phenolic compounds like caffeic acid .

Classification and Taxonomic Distribution

Salviaflaside (CAS No. 178895-25-5) is classified as a depsidic glycoside, specifically a rosmarinic acid derivative. Depsides are polyphenols composed of two or more monoaromatic units linked via an ester bond, constituting an important class of natural products. Salviaflaside is more specifically categorized as a glycosylated depside, where a glucoside moiety is attached to the phenolic backbone structure.

Taxonomically, Salviaflaside exhibits a distribution primarily within the Labiatae (Lamiaceae) family, having been isolated and identified in several genera:

| Plant Species | Family | Reference |

|---|---|---|

| Perilla frutescens | Labiatae | |

| Salvia flava | Labiatae | |

| Salvia deserti | Labiatae | |

| Rosmarinus officinalis | Labiatae | |

| Prunella vulgaris (Spica Prunellae) | Labiatae |

The compound is particularly notable as a main bioactive component of Spica Prunellae (Prunella vulgaris), which has been utilized in traditional medicine systems for various therapeutic applications. This taxonomic distribution within aromatic herbs of the mint family suggests evolutionary conservation of the biosynthetic pathway responsible for Salviaflaside production, likely related to plant defense mechanisms and ecological adaptations.

Structural Features: Depsidic Glycoside Architecture

Salviaflaside possesses a complex molecular architecture characterized by its depsidic glycoside structure. The compound has a molecular formula of C24H26O13 and a molecular weight of 522.46 g/mol. Its structure can be described as rosmarinic acid-3-O-glucoside, indicating a glucose moiety attached at the 3' position via an O-glycosidic bond.

The core structural elements include:

- Depside Foundation: Two phenylpropanoid units linked by an ester bond

- Glycoside Component: A β-D-glucopyranosyl moiety attached to one of the aromatic rings

- Hydroxylation Pattern: Multiple hydroxyl groups on both aromatic rings contributing to its antioxidant properties

- Trans-configuration: An (E)-configured double bond in the acyl portion

The complete IUPAC name reflects this complexity: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid.

Physical and chemical properties of Salviaflaside include:

The stereochemical configuration is critical to its biological activity, with specific chirality at the carbohydrate moiety (β-D-glucopyranosyl) and the alpha carbon of the propanoic acid group (R-configuration).

Comparative Analysis with Related Bioactive Compounds

Salviaflaside belongs to a broader family of bioactive phenolic compounds, with structural and functional relationships that provide insights into structure-activity correlations.

Comparison with Parent Compound and Related Depsides

Salviaflaside represents a glycosylated variant of rosmarinic acid, where the addition of a glucose moiety significantly alters its physicochemical properties and potentially its bioavailability profile. The structural relationship between Salviaflaside and other depsides can be summarized as follows:

Salvianolic acid B, while structurally related, demonstrates a broader spectrum of pharmacological activities, including protection against various conditions affecting the lung, heart, kidney, intestine, bone, liver, and skin. The expanded conjugation system and additional phenolic hydroxyl groups in salvianolic acid B likely contribute to its enhanced biological activity profile compared to Salviaflaside.

Biological Activity Profile

Salviaflaside exhibits multiple biological activities that are structurally determined:

The relationship between structure and activity in Salviaflaside involves several key features:

Hydroxyl groups: The catechol moieties (3,4-dihydroxyphenyl groups) are primarily responsible for antioxidant activity through hydrogen donation and electron stabilization.

Ester linkage: The depside bond is crucial for many biological activities and provides a specific three-dimensional arrangement of the phenolic rings.

Glycosidic moiety: The glucose unit likely affects solubility, absorption, and metabolic stability, potentially serving as a prodrug-like component that can be hydrolyzed in vivo.

Carboxylic acid group: Contributes to interactions with biological targets through hydrogen bonding and ionic interactions.

Unlike many flavonoid glycosides that dominate plant secondary metabolism, Salviaflaside's depside structure represents a less common but biologically significant class of plant metabolites. The combination of depside and glycoside structural elements creates a unique molecular architecture that contributes to its diverse pharmacological profile.

Flavonoid Biosynthetic Pathways in Salvia Species

The biosynthesis of salviaflaside is rooted in the phenylpropanoid pathway, which serves as a shared upstream route for both phenolic acids and flavonoids in Salvia species [1]. Phenylalanine ammonia-lyase (PAL) initiates this pathway by deaminating phenylalanine to cinnamic acid, which is subsequently hydroxylated by cinnamic acid-4-hydroxylase (C4H) to form p-coumaric acid [1]. This intermediate diverges into two branches: one leading to flavonoids and the other to phenolic acids like rosmarinic acid, the direct precursor of salviaflaside [1] [5].

Flavonoid biosynthesis in Salvia involves chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone—a precursor for flavanones, flavones, and anthocyanins [1]. While salviaflaside itself is not a flavonoid, its production overlaps with flavonoid pathways through shared intermediates such as caffeic acid. For instance, rosmarinic acid synthase (RAS) converts caffeoyl-CoA and 4-hydroxyphenyllactic acid into rosmarinic acid, which undergoes glycosylation to form salviaflaside [1] [5].

Table 1: Key Intermediates and Enzymes in Salviaflaside Biosynthesis

| Compound | Enzyme Involved | Pathway Branch |

|---|---|---|

| Phenylalanine | Phenylalanine ammonia-lyase | Phenylpropanoid |

| Cinnamic acid | Cinnamic acid-4-hydroxylase | Phenylpropanoid |

| Rosmarinic acid | Rosmarinic acid synthase | Phenolic acids |

| Salviaflaside | Glycosyltransferase | Glycosylation |

Gene Regulation and Enzymatic Mechanisms

The production of salviaflaside is tightly regulated at the genetic level. PAL and C4H, encoded by multigene families, exhibit tissue-specific expression patterns in Salvia species, with highest activity observed in leaves and roots [1]. The RAS gene, critical for rosmarinic acid synthesis, is upregulated during stress conditions, aligning with the plant’s defense response mechanisms [1] [5].

Glycosylation, the final step in salviaflaside formation, involves uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes transfer glucose from UDP-glucose to the hydroxyl group of rosmarinic acid, though the specific UGT isoform responsible remains uncharacterized in Salvia [5]. Transcriptomic studies suggest that UGT78D1 and UGT89B1, known for flavonoid glycosylation, may play analogous roles in phenolic acid modification [1].

Environmental and Hormonal Influences on Metabolite Production

Environmental stressors such as UV radiation, drought, and pathogen attack significantly enhance salviaflaside accumulation by upregulating phenylpropanoid pathway genes [1] [3]. For example, UV-B exposure increases PAL activity by 2.5-fold in Salvia miltiorrhiza, elevating rosmarinic acid pools available for glycosylation [1].

Hormonal signaling also modulates biosynthesis. Jasmonic acid (JA) and salicylic acid (SA) act as key elicitors: JA treatment in Salvia sclarea cultures doubles rosmarinic acid content within 48 hours, while SA suppresses competing flavonoid pathways to favor phenolic acid production [3] [5]. Conversely, auxins and cytokinins, typically associated with growth, reduce secondary metabolite synthesis under optimal conditions [1].

Table 2: Environmental Factors Affecting Salviaflaside Levels

| Factor | Effect on Biosynthesis | Mechanism |

|---|---|---|

| UV Radiation | ↑ PAL, C4H activity | DNA damage signaling |

| Drought | ↑ ROS scavenging | ABA-mediated stress response |

| Jasmonic Acid | ↑ RAS expression | Defense hormone signaling |

| Nutrient Deficiency | ↑ Secondary metabolite flux | Resource allocation shift |

Salviaflaside demonstrates significant antioxidant capacity through multiple mechanisms, primarily involving radical scavenging activities and enzymatic modulation pathways. The compound exhibits potent free radical scavenging properties, as evidenced by its performance in various antioxidant assays. Salviaflaside is recognized as the main bioactive component of Prunella vulgaris and displays notable antioxidant activity that contributes to its therapeutic potential.

The radical scavenging mechanisms of Salviaflaside operate through direct interaction with reactive oxygen species, effectively neutralizing free radicals that contribute to oxidative stress. Research has demonstrated that Salviaflaside shows significant aldose reductase inhibitory activity with an inhibitory concentration (IC50) of 2.81 μM. This aldose reductase inhibition represents a crucial enzymatic modulation mechanism, as aldose reductase is involved in the polyol pathway and contributes to diabetic complications through oxidative stress generation.

The enzymatic modulation properties of Salviaflaside extend beyond aldose reductase inhibition. Studies on related Salvia compounds have shown enhanced activities of key antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase. These enzymatic enhancements contribute to the cellular antioxidant defense system, providing protection against oxidative damage at the molecular level.

Comparative studies of Salvia species have demonstrated that extracts containing Salviaflaside exhibit dose-dependent radical scavenging activities in 1,1-diphenyl-2-picrylhydrazyl assays. The antioxidant mechanisms involve both direct radical neutralization and upregulation of endogenous antioxidant systems, creating a comprehensive protective effect against oxidative stress.

Table 1: Antioxidant Mechanisms and Activity

| Assay Type | Activity/Measurement | Source/Study | Reference Number |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 values (various concentrations) | Multiple Salvia species studies | [22-29] |

| Aldose Reductase Inhibition | IC50: 2.81 μM | Salviaflaside specific study | |

| Free Radical Scavenging (General) | Dose-dependent scavenging | Prunella vulgaris extracts | |

| Enzymatic Antioxidant Activity | Enhanced SOD, CAT, GPX activity | Related Salvia compounds | [3,25-31] |

Anti-Inflammatory Pathways: Cytokine Regulation and Immune Modulation

Salviaflaside exerts significant anti-inflammatory effects through modulation of key inflammatory pathways and cytokine regulation mechanisms. Research has identified Salviaflaside as significantly associated with anti-inflammatory activity in Prunella Spica, demonstrating its capacity to regulate tumor necrosis factor and nucleotide-binding oligomerization domain-like receptor signaling pathways.

The anti-inflammatory mechanisms of Salviaflaside involve direct interaction with crucial signaling proteins including CASP7, CASP8, CASP3, NOD2, and CASP1. These target proteins play essential roles in inflammatory cascades, and their modulation by Salviaflaside results in reduced inflammatory responses. The compound's ability to regulate caspase activities particularly contributes to the control of apoptotic and inflammatory processes.

Cytokine regulation represents another fundamental mechanism through which Salviaflaside exerts anti-inflammatory effects. Studies on related Salvia compounds have demonstrated significant suppression of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. This cytokine modulation contributes to reduced tissue inflammation and improved immune homeostasis.

The nuclear factor-kappa B pathway modulation by Salviaflaside and related compounds represents a critical anti-inflammatory mechanism. Nuclear factor-kappa B serves as a master regulator of inflammatory gene expression, and its inhibition by Salviaflaside results in decreased transcription of pro-inflammatory mediators. This transcriptional regulation contributes to the overall anti-inflammatory profile of the compound.

Immune modulation effects of Salviaflaside extend to various immune cell populations, including macrophages and lymphocytes. The compound influences both innate and adaptive immune responses, promoting balanced immune function while reducing excessive inflammatory activation.

Table 2: Anti-inflammatory Pathways and Targets

| Pathway/Target | Target Proteins | Mechanism | Effect | Reference |

|---|---|---|---|---|

| TNF Signaling Pathway | CASP7, CASP8, CASP3 | Caspase cascade modulation | Anti-inflammatory activity | |

| NOD-like Receptor Signaling | NOD2, CASP1 | Inflammasome regulation | Immune modulation | |

| Cytokine Regulation | TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokine suppression | Reduced inflammation | |

| NF-κB Pathway | NF-κB p65 translocation | Transcriptional regulation | Anti-inflammatory response |

Antithrombotic and Cardiovascular Protective Effects

Salviaflaside and related Salvia compounds demonstrate significant antithrombotic and cardiovascular protective properties through multiple mechanisms involving platelet function modulation and vascular protection. The antithrombotic effects are primarily mediated through inhibition of platelet aggregation and adhesion processes.

Antiplatelet activity represents a fundamental mechanism of cardiovascular protection exhibited by Salviaflaside-containing extracts. Research on salvianolic acid A, a structurally related compound, has shown dose-dependent inhibition of platelet aggregation induced by adenosine diphosphate, thrombin, collagen, and U46619. The mechanism involves phosphoinositide 3-kinase pathway inhibition, which consequently reduces platelet activation and adhesion to vascular surfaces.

The antithrombotic mechanisms include elevation of cyclic adenosine monophosphate levels in platelets, which serves as an important secondary messenger in platelet function regulation. This cyclic adenosine monophosphate elevation contributes to reduced thrombus formation and improved blood flow characteristics. Studies using arterio-venous shunt models have demonstrated significant reductions in thrombus weight following treatment with Salvia-derived compounds.

Cardiovascular protective effects extend beyond antithrombotic activity to include direct cardioprotective mechanisms. Research has shown that salvianolic compounds improve cardiac function through multiple pathway modulation, including enhancement of endothelial function and reduction of oxidative stress in cardiac tissues. These protective effects contribute to improved cardiovascular outcomes in various disease models.

The platelet aggregation inhibition mechanisms involve interference with various agonist-induced activation pathways. Studies have demonstrated that Salvia compounds effectively inhibit platelet responses to multiple stimuli, suggesting broad-spectrum antiplatelet activity. This comprehensive inhibition contributes to reduced risk of thrombotic events and improved vascular health.

Table 3: Antithrombotic and Cardiovascular Effects

| Activity Type | Mechanism | Measured Effect | Related Compound | Reference |

|---|---|---|---|---|

| Antiplatelet Activity | PI3K pathway inhibition | Reduced platelet adhesion | Salvianolic Acid A | |

| Antithrombotic Effects | cAMP level increase | Thrombus weight reduction | Salvianolic Acid A | |

| Cardiovascular Protection | Multiple pathway modulation | Improved cardiac function | Salvianolic compounds | |

| Platelet Aggregation Inhibition | Adenosine diphosphate inhibition | Aggregation inhibition | Various Salvia compounds |

Neuroprotective Actions: Oxidative Stress Mitigation and Cellular Preservation

Salviaflaside exhibits significant neuroprotective properties through comprehensive mechanisms involving oxidative stress mitigation and cellular preservation. The neuroprotective effects are mediated through multiple pathways that collectively protect neural tissues from various forms of damage.

Oxidative stress mitigation represents a primary neuroprotective mechanism of Salviaflaside and related Salvia compounds. The compounds demonstrate potent reactive oxygen species scavenging activities coupled with upregulation of endogenous antioxidant enzyme systems. Studies have shown significant reductions in malondialdehyde levels, a marker of lipid peroxidation, alongside increased superoxide dismutase activity in neural tissues.

Cellular preservation mechanisms involve protection against apoptotic cell death and enhancement of cell viability under stress conditions. Research has demonstrated that Salvia extracts containing Salviaflaside inhibit apoptosis through mitochondrial pathway modulation and enhancement of cellular survival mechanisms. These protective effects extend to various neural cell types, including neurons and glial cells.

Acetylcholinesterase inhibition represents another important neuroprotective mechanism exhibited by Salviaflaside-containing extracts. Studies using memory impairment models have shown that Salvia compounds effectively bind to acetylcholinesterase active sites, resulting in enzyme inhibition and subsequent cognitive improvement. This cholinesterase inhibition contributes to enhanced cholinergic neurotransmission and improved cognitive function.

Neuroinflammation reduction constitutes a crucial component of the neuroprotective profile of Salviaflaside. The compound demonstrates capacity to suppress microglial activation and reduce production of pro-inflammatory mediators in neural tissues. This anti-neuroinflammatory activity contributes to protection against neurodegenerative processes and maintenance of neural tissue integrity.

The cellular preservation effects extend to protection against various neurotoxic stimuli, including amyloid beta peptides and oxidative stress inducers. Research has shown that Salvia compounds effectively protect neural cells against toxicity induced by various pathological conditions, maintaining cellular viability and function.

Table 4: Neuroprotective Actions and Mechanisms

| Neuroprotective Target | Mechanism of Action | Measured Outcome | Model System | Reference |

|---|---|---|---|---|

| Oxidative Stress Mitigation | ROS scavenging, antioxidant enzyme upregulation | Reduced MDA, increased SOD activity | Oxidative stress models | |

| Cellular Preservation | Apoptosis inhibition, cell viability enhancement | Preserved cell integrity | Cell culture studies | |

| Acetylcholinesterase Inhibition | Enzyme active site binding | Cognitive improvement | Memory impairment models | |

| Neuroinflammation Reduction | Microglial activation suppression | Reduced pro-inflammatory mediators | Neuroinflammation models |